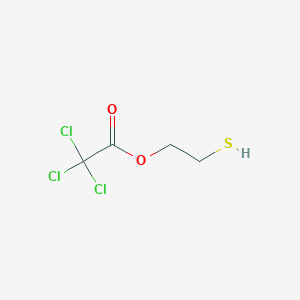
2-sulfanylethyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanylethyl trichloroacetate is a chemical compound with the molecular formula C4H5Cl3O2S. It contains a total of 15 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 sulfur atom, and 3 chlorine atoms . This compound is characterized by the presence of an ester group and a thiol group, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and trichloroethanol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-sulfanylethyl trichloroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, trichloro-, methyl ester: Similar ester structure but lacks the thiol group.
Acetic acid, mercapto-: Contains a thiol group but lacks the trichloro substitution.
Trichloroacetic acid: Contains the trichloro group but lacks the ester and thiol functionalities.
Uniqueness
2-sulfanylethyl trichloroacetate is unique due to the presence of both ester and thiol groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13306-59-7 |
|---|---|
Molekularformel |
C4H5Cl3O2S |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
InChI-Schlüssel |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
13306-59-7 |
Synonyme |
Trichloroacetic acid 2-mercaptoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















